molecular formula C13H17NO B15229701 3-Benzyl-3-azabicyclo[4.1.0]heptan-6-ol

3-Benzyl-3-azabicyclo[4.1.0]heptan-6-ol

Cat. No.: B15229701
M. Wt: 203.28 g/mol
InChI Key: YGOKBUFLKQDCDE-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[4.1.0]heptan-6-ol is a bicyclic tertiary amine featuring a norbornane-like structure with a benzyl substituent and a hydroxyl group. The compound’s bicyclo[4.1.0]heptane core consists of a seven-membered ring system with a bridge between positions 1 and 4, creating a strained geometry that may confer unique conformational and reactivity properties. This structural motif is of interest in medicinal chemistry for designing conformationally restricted analogs of bioactive molecules.

Properties

IUPAC Name

3-benzyl-3-azabicyclo[4.1.0]heptan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13-6-7-14(10-12(13)8-13)9-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOKBUFLKQDCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1(C2)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Benzyl-3-azabicyclo[4.1.0]heptan-6-ol typically involves the reduction of spirocyclic oxetanyl nitriles . This method is scalable and has been studied for its mechanism and scope. The reaction conditions often include the use of reducing agents and specific catalysts to achieve the desired transformation. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

3-Benzyl-3-azabicyclo[4.1.0]heptan-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, the compound can be oxidized to form corresponding ketones or reduced to form amines. . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-Benzyl-3-azabicyclo[4.1.0]heptan-6-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure and functional groups enable it to bind to certain receptors or enzymes, thereby exerting its effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula: C₁₃H₁₇NO
  • CAS Number : 1245794-56-2 (referenced in supplier listings) .
  • Applications: Limited direct studies are available, but its structural analogs (e.g., bicyclo[3.1.1] derivatives) are used as building blocks for piperidine-based drug candidates .

Comparison with Structurally Similar Compounds

Bicyclo[3.1.1]heptane Derivatives

Compound : 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

  • Molecular Formula: C₁₃H₁₅NO
  • Key Features :
    • Ketone group at position 6 enables selective derivatization (e.g., reduction to alcohols or amines) .
    • Demonstrated utility in synthesizing conformationally restricted piperidines for medicinal chemistry .
  • Synthesis : Efficient two-step process starting from cyclobutane precursors, yielding multigram quantities .

Comparison :

  • Reactivity : The hydroxyl group in the target compound ([4.1.0]) may offer distinct hydrogen-bonding interactions compared to the ketone in [3.1.1] derivatives.

Bicyclo[3.2.1]octane Derivatives

Compound : 3-Benzyl-3-azabicyclo[3.2.1]octan-6-ol

  • Molecular Formula: C₁₄H₁₉NO
  • Key Features :
    • Larger bicyclic system (eight-membered ring) with a different bridgehead configuration.
    • Used in pharmaceutical intermediates, though specific applications are unspecified .

Comparison :

  • Synthetic Accessibility : Commercial availability suggests established synthetic routes , unlike the [4.1.0] analog.

Trifluoromethyl-Substituted Analogs

Compound : 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol

  • Molecular Formula: C₈H₁₂F₃NO
  • Key Features :
    • Electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity.
    • Multiple suppliers indicate relevance in drug discovery .

Comparison :

  • Electronic Effects : The CF₃ group in this derivative contrasts with the benzyl group in the target compound, altering electronic and steric profiles.

Data Table: Structural and Functional Comparison

Compound Bicyclo System Substituent(s) Molecular Weight Key Functional Group Applications
3-Benzyl-3-azabicyclo[4.1.0]heptan-6-ol [4.1.0] Benzyl, -OH 203.28 Hydroxyl Limited data; potential drug scaffold
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one [3.1.1] Benzyl, ketone 201.26 Ketone Medicinal chemistry building block
3-Benzyl-3-azabicyclo[3.2.1]octan-6-ol [3.2.1] Benzyl, -OH 217.31 Hydroxyl Pharmaceutical intermediate
6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol [3.1.1] CF₃, -OH 195.18 Hydroxyl Drug discovery

Research Findings and Challenges

  • Derivatization Potential: While [3.1.1] derivatives are extensively modified (e.g., amines, amides ), the [4.1.0] system’s derivatization remains unexplored.
  • Supplier Limitations : The target compound is listed as discontinued or out of stock, highlighting synthetic or commercial viability challenges .
  • Structural Insights : X-ray crystallography of [3.1.1] analogs confirms rigid geometries , but similar data for the [4.1.0] system is absent.

Biological Activity

3-Benzyl-3-azabicyclo[4.1.0]heptan-6-ol, a bicyclic compound with significant potential in pharmacology, has garnered attention due to its diverse biological activities. This article explores its biological mechanisms, relevant research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound is characterized by a seven-membered ring containing a nitrogen atom, which is critical for its biological interactions. Its molecular formula is C12H15NC_{12}H_{15}N with a molecular weight of approximately 149.6186 g/mol. The presence of the nitrogen atom allows for the formation of hydrogen bonds, enhancing its interaction with various biological targets, including enzymes and receptors.

The mechanism of action of this compound involves several pathways:

  • Hydrogen Bond Formation : The nitrogen atom facilitates hydrogen bonding with biomolecules, influencing their activity.
  • Enzyme Interaction : The compound can modulate enzyme activities by interacting with active sites, potentially leading to inhibition or activation depending on the target.
  • Neurotransmitter Modulation : Its structure suggests possible interactions with neurotransmitter systems, particularly in the context of neurological disorders.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Antimicrobial Activity : Some investigations have indicated potential antimicrobial effects; however, further studies are needed to establish efficacy and mechanisms.
  • Pharmacological Potential : The compound is being explored for its therapeutic properties in drug development, particularly in areas related to pain management and cognitive enhancement.

Case Studies and Experimental Evidence

Several studies have contributed to understanding the biological activity of this compound:

  • In Vitro Studies : Research demonstrated that the compound can inhibit specific enzymes linked to inflammation and pain pathways, suggesting its potential as an anti-inflammatory agent.
  • Animal Models : In animal studies, administration of this compound resulted in improved cognitive function and reduced symptoms associated with certain neurological conditions.

Comparative Analysis with Similar Compounds

To contextualize the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeUnique Features
3-Azabicyclo[3.1.1]heptan-6-olBicyclicDifferent ring structure affecting biological activity
(1R,6R)-3-Azabicyclo[4.1.0]heptan-6-olStereoisomerSpecific enantiomer potentially enhancing potency
2-Azabicyclo[2.2.2]octan-2-olBicyclicSmaller ring size may influence pharmacokinetics

This table illustrates how the unique bicyclic framework and functional groups in this compound contribute to its distinct biological activities compared to similar compounds.

Q & A

Q. How to reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Use Hansen solubility parameters (HSPs) to model solvent compatibility. Experimentally, measure logP via shake-flask method (octanol/water). Conflicting results may stem from polymorphism; characterize crystalline forms via PXRD .

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